4-Methoxy-o-terphenyl

Description

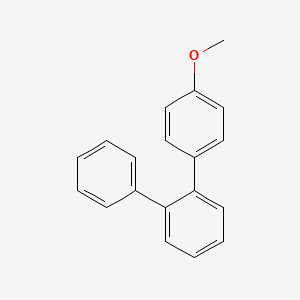

Structure

3D Structure

Properties

Molecular Formula |

C19H16O |

|---|---|

Molecular Weight |

260.3 g/mol |

IUPAC Name |

1-methoxy-4-(2-phenylphenyl)benzene |

InChI |

InChI=1S/C19H16O/c1-20-17-13-11-16(12-14-17)19-10-6-5-9-18(19)15-7-3-2-4-8-15/h2-14H,1H3 |

InChI Key |

IRPXARHRTKAHPN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3 |

Origin of Product |

United States |

"physical and chemical properties of 4-Methoxy-o-terphenyl"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 4-Methoxy-o-terphenyl, a substituted aromatic hydrocarbon. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its parent compound, o-terphenyl, and related methoxy-substituted aromatic systems to provide a comprehensive profile. The guide includes a plausible experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl and terphenyl structures. Furthermore, the potential biological significance of the terphenyl scaffold in the context of drug discovery is discussed, highlighting its emergence as a promising framework for the development of novel therapeutic agents.

Introduction

Terphenyls are a class of aromatic hydrocarbons composed of a central benzene ring substituted with two phenyl groups. The ortho-, meta-, and para-isomers are distinguished by the relative positions of the phenyl substituents. These compounds and their derivatives are of significant interest in materials science and medicinal chemistry. 4-Methoxy-o-terphenyl is a derivative of the o-terphenyl scaffold, featuring a methoxy group on one of the terminal phenyl rings. This modification is expected to influence its electronic properties, solubility, and biological activity compared to the parent o-terphenyl. Terphenyl-based structures have been investigated as potential inhibitors of protein-protein interactions, such as the PD-1/PD-L1 pathway, which is a key target in cancer immunotherapy[1]. The terphenyl scaffold provides a rigid framework that can be functionalized to achieve high binding affinity and selectivity.

Physical Properties

Table 1: Physical Properties of o-Terphenyl (CAS No. 84-15-1)

| Property | Value | Source |

| Molecular Formula | C18H14 | --INVALID-LINK-- |

| Molecular Weight | 230.31 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light-yellow solid | [2] |

| Melting Point | 56-59 °C | [2] |

| Boiling Point | 332-337 °C | [2] |

| Solubility | Insoluble in water; Soluble in common aromatic solvents. | [2] |

The introduction of a methoxy group is expected to slightly increase the molecular weight and may influence the melting and boiling points of 4-Methoxy-o-terphenyl compared to o-terphenyl. The polarity of the molecule will also be altered, which could affect its solubility profile.

Chemical Properties

The chemical properties of 4-Methoxy-o-terphenyl are dictated by its aromatic terphenyl core and the methoxy substituent.

Table 2: Chemical Identifiers for 4-Methoxy-o-terphenyl

| Identifier | Value | Source |

| CAS Number | 3893-03-6 | [3] |

| Molecular Formula | C19H16O | [3] |

| Molecular Weight | 260.33 g/mol | [3] |

The aromatic rings of the terphenyl structure are susceptible to electrophilic substitution reactions. The position of the methoxy group on one of the phenyl rings will direct further substitution. The methoxy group is an ortho-, para-directing activator, making the terminal phenyl ring more reactive towards electrophiles than the unsubstituted rings.

Spectroscopic Data (Predicted)

Specific spectroscopic data for 4-Methoxy-o-terphenyl is not widely published. The following are predicted characteristics based on the structure and data from related compounds.

Table 3: Predicted Spectroscopic Data for 4-Methoxy-o-terphenyl

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-7.8 ppm. The methoxy group protons should appear as a singlet around δ 3.8-4.0 ppm. The complex coupling patterns of the aromatic protons would be indicative of the ortho-terphenyl substitution pattern. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. The carbon of the methoxy group should appear around δ 55-60 ppm. The carbon attached to the methoxy group will be shifted downfield. |

| IR Spectroscopy | Characteristic C-H stretching of aromatic rings around 3030 cm⁻¹. C=C stretching of the aromatic rings in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group is expected around 1250 cm⁻¹ and 1040 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 260.33. Fragmentation patterns would likely involve the loss of a methyl group (M-15) and a methoxy group (M-31). |

Experimental Protocols: Synthesis of 4-Methoxy-o-terphenyl

The synthesis of 4-Methoxy-o-terphenyl can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex[4].

5.1. Synthetic Route: Suzuki-Miyaura Cross-Coupling

A plausible synthetic route involves the coupling of 2-bromobiphenyl with 4-methoxyphenylboronic acid.

Caption: Synthetic workflow for 4-Methoxy-o-terphenyl via Suzuki-Miyaura coupling.

5.2. Detailed Experimental Protocol

The following protocol is a generalized procedure based on known Suzuki-Miyaura coupling reactions for similar compounds.

Materials:

-

2-Bromobiphenyl

-

4-Methoxyphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent system (e.g., Toluene, Ethanol, and Water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobiphenyl (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add the solvent system (e.g., a mixture of toluene, ethanol, and water) to the flask. Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture under a positive flow of the inert gas.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required reaction time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-Methoxy-o-terphenyl.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Logical Relationships in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Relevance in Drug Development

While there is no specific information on the biological activity of 4-Methoxy-o-terphenyl, the broader class of terphenyl compounds has shown promise in medicinal chemistry. Natural and synthetic p-terphenyls have been reported to exhibit a range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects. The rigid terphenyl scaffold serves as an excellent platform for the design of molecules that can target specific biological pathways.

For instance, terphenyl-based compounds have been developed as small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a critical pathway in cancer immunotherapy[1]. The ability to readily synthesize and functionalize the terphenyl core allows for the optimization of inhibitor potency and pharmacokinetic properties. The introduction of a methoxy group, as in 4-Methoxy-o-terphenyl, can modulate the compound's lipophilicity and hydrogen bonding capacity, which are important parameters in drug design.

Conclusion

4-Methoxy-o-terphenyl is a methoxy-substituted derivative of o-terphenyl. While specific experimental data for this compound is scarce, its physical and chemical properties can be reasonably predicted based on its structure and data from related compounds. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for its synthesis. The terphenyl scaffold is of growing interest in drug discovery, suggesting that 4-Methoxy-o-terphenyl and its analogues may serve as valuable building blocks for the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Methoxy-o-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-o-terphenyl is a polysubstituted aromatic compound belonging to the terphenyl family. The o-terphenyl backbone consists of a central benzene ring connected to two other phenyl rings at the ortho positions. In 4-Methoxy-o-terphenyl, a methoxy group is substituted at the para-position of one of the terminal phenyl rings. The spatial arrangement of the phenyl rings and the orientation of the methoxy group are critical determinants of the molecule's overall shape, electronic properties, and potential intermolecular interactions. Understanding the molecular structure and preferred conformation is fundamental for applications in materials science and as a scaffold in medicinal chemistry.

Predicted Molecular Structure and Conformation

The conformation of 4-Methoxy-o-terphenyl is primarily dictated by the interplay of steric hindrance and electronic effects within its o-terphenyl core and the influence of the methoxy substituent.

The o-Terphenyl Backbone

The defining feature of the o-terphenyl structure is the steric repulsion between the two terminal phenyl rings. This steric strain prevents the molecule from adopting a planar conformation, as this would lead to significant van der Waals clashes between the hydrogen atoms on the adjacent rings. Consequently, the terminal phenyl rings are twisted out of the plane of the central ring.

Studies on the parent o-terphenyl molecule have shown that the dihedral angles between the central and terminal phenyl rings are in the range of 50-60 degrees.[1][2][3] This twisted conformation represents a compromise between the stabilizing effect of π-conjugation, which would favor planarity, and the destabilizing effect of steric hindrance. It is expected that 4-Methoxy-o-terphenyl will adopt a similar twisted conformation for its terphenyl core.

The Methoxy Group Conformation

The methoxy group attached to one of the terminal phenyl rings is generally expected to be coplanar with the benzene ring to which it is attached. This planar arrangement allows for favorable electronic interactions between the oxygen lone pairs and the aromatic π-system.[4] While a second, less stable conformation with the methoxy group perpendicular to the ring has been computationally identified for some methoxybenzenes, the planar conformer is predominantly observed.[5]

Quantitative Structural Data (Predicted)

The following table summarizes the predicted bond lengths, bond angles, and dihedral angles for 4-Methoxy-o-terphenyl. These values are based on typical values for o-terphenyl and anisole and should be considered as estimates in the absence of direct experimental data for the title compound.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-C (inter-ring) | ~1.49 - 1.51 | |

| C-O (methoxy) | ~1.36 - 1.38 | |

| O-CH3 (methoxy) | ~1.42 - 1.44 | |

| Bond Angles (°) | ||

| C-C-C (in rings) | ~120 | |

| C-C-C (at inter-ring linkage) | ~120 | |

| C-O-C (methoxy) | ~117 - 119 | |

| Dihedral Angles (°) | ||

| Central Ring - Terminal Ring 1 | ~50 - 60 | |

| Central Ring - Terminal Ring 2 | ~50 - 60 | |

| Phenyl Ring - Methoxy Group (C-C-O-C) | ~0 (planar) |

Experimental Protocols for Structural Elucidation

The definitive determination of the molecular structure and conformation of 4-Methoxy-o-terphenyl would rely on the following key experimental techniques.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Methodology:

-

Crystallization: High-quality single crystals of 4-Methoxy-o-terphenyl would be grown, typically by slow evaporation from a suitable solvent or by vapor diffusion.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined. The structural model is then refined to achieve the best fit with the experimental data, yielding precise bond lengths, bond angles, and dihedral angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides insights into the molecule's conformation and dynamic behavior.

Methodology:

-

Sample Preparation: A solution of 4-Methoxy-o-terphenyl is prepared in a suitable deuterated solvent.

-

1D NMR (¹H and ¹³C): Standard proton and carbon-13 NMR spectra are acquired to confirm the chemical structure and provide information about the chemical environment of each atom.

-

2D NMR (COSY, NOESY):

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, confirming the connectivity of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Measures through-space interactions between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information for determining the preferred conformation and the relative orientation of the phenyl rings in solution.

-

-

Conformational Analysis: The experimentally determined NOE constraints are used in conjunction with computational modeling to generate a family of structures consistent with the NMR data, revealing the conformational preferences in the solution state.

Visualization of Conformational Factors

The following diagrams illustrate the key concepts governing the conformation of the o-terphenyl core.

Caption: Logical relationship of conformational drivers in the o-terphenyl core.

Caption: General experimental workflow for molecular structure determination.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. 5,7,8,10,11,13,14,16-Octahydro-6,15-(ethanoxyethanoxyethano)-1,4:17,20-dietheno[9,12,6,15]benzodioxadiazacyclodocosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anisole at 100 K: the first crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-Methoxy-o-terphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

| Property | Value |

| Chemical Name | 4-Methoxy-1,1':2',1''-terphenyl |

| CAS Number | 3893-03-6[1] |

| Molecular Formula | C₁₉H₁₆O |

| Molecular Weight | 260.33 g/mol [1] |

| Structure | |

| A 2D structure of 4-Methoxy-o-terphenyl. |

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 4-Methoxy-o-terphenyl. These predictions are based on the analysis of structurally similar compounds, including o-terphenyl and various methoxy-substituted aromatic systems.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 7.60 | m | 11H | Aromatic Protons |

| ~ 6.90 - 7.10 | m | 2H | Aromatic Protons (methoxy-substituted ring) |

| ~ 3.85 | s | 3H | Methoxy Protons (-OCH₃) |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 159 | C-OCH₃ |

| ~ 140 - 142 | Quaternary Aromatic Carbons |

| ~ 127 - 131 | Aromatic CH |

| ~ 114 | Aromatic CH (ortho to -OCH₃) |

| ~ 55 | -OCH₃ |

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~ 1600, 1500, 1450 | Strong | Aromatic C=C Bending |

| ~ 1250 | Strong | Aryl-O Stretch (asymmetric) |

| ~ 1030 | Medium | Aryl-O Stretch (symmetric) |

| ~ 830 | Strong | para-disubstituted C-H Bend |

| ~ 750 | Strong | ortho-disubstituted C-H Bend |

Predicted UV-Vis Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~ 235 | High | π → π* transition |

| ~ 275 | Medium | π → π* transition |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxy-o-terphenyl in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Reference the chemical shifts to the solvent peak of CDCl₃ at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of 4-Methoxy-o-terphenyl with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 4-Methoxy-o-terphenyl in a UV-grade solvent such as ethanol or cyclohexane at a known concentration (e.g., 1 mg/mL).

-

Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1 to 1.0 AU).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the sample spectrum over a wavelength range of approximately 200 to 400 nm.

-

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an organic compound like 4-Methoxy-o-terphenyl.

Caption: General workflow from synthesis to spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of 4-Methoxy-o-terphenyl and the methodologies to obtain and verify them. For definitive characterization, the synthesis and subsequent experimental analysis of the compound are required.

References

Crystal Structure Analysis of a Methoxy-Terphenyl Derivative

An In-depth Technical Guide on the Crystal Structure of Methoxy-Terphenyl Derivatives and Their Role as PD-1/PD-L1 Inhibitors

This technical guide provides a detailed overview of the crystal structure of a representative methoxy-terphenyl derivative, (E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(4-methylphenyl)prop-2-en-1-one. Due to the limited availability of public crystallographic data for 4-Methoxy-o-terphenyl, this meta-terphenyl derivative is presented as a closely related analogue. The guide also explores the significant role of terphenyl-based scaffolds as inhibitors of the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway, a critical target in cancer immunotherapy.

The structural analysis is based on the crystallographic data for (E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(4-methylphenyl)prop-2-en-1-one.

Molecular Structure

In the meta-terphenyl core of this molecule, the two outer fluorophenyl rings are twisted relative to the central benzene ring at dihedral angles of 46.72(6)° and 41.70(6)°[1]. The crystal structure is stabilized by weak C—H⋯O and C—H⋯F hydrogen bonds, which link the molecules into layers. Furthermore, π–π stacking interactions are observed, with the shortest distance between the centroids of aromatic rings being 3.6364(7) Å[1].

Crystallographic Data

The following tables summarize the key crystallographic data for (E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(4-methylphenyl)prop-2-en-1-one[1].

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₂₉H₂₂F₂O₂ |

| Formula Weight | 440.47 |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 6.9020(3) Å |

| b | 11.3965(6) Å |

| c | 14.8362(8) Å |

| α | 96.177(2)° |

| β | 93.381(2)° |

| γ | 106.446(2)° |

| Volume | 1107.85(10) ų |

| Z | 2 |

| Density (calculated) | 1.319 Mg/m³ |

| Absorption Coefficient | 0.093 mm⁻¹ |

| F(000) | 460 |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Reflections Collected | 20122 |

| Independent Reflections | 5516 [R(int) = 0.0423] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Params | 5516 / 0 / 300 |

| Goodness-of-fit on F² | 1.063 |

| Final R indices [I>2σ(I)] | R1 = 0.0393, wR2 = 0.0984 |

| R indices (all data) | R1 = 0.0597, wR2 = 0.1093 |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and crystallization of methoxy-terphenyl derivatives, based on methodologies reported in the literature[1].

Synthesis of (E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(4-methylphenyl)prop-2-en-1-one

-

Reaction Setup: A mixture of 1-(4,4′′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)ethanone (0.001 mol) and 4-methylbenzaldehyde (0.001 mol) is prepared in 30 ml of ethanol.

-

Catalysis: To the stirred mixture, 1 ml of a 10% sodium hydroxide solution is added.

-

Reaction Conditions: The reaction is stirred at a constant temperature of 278–283 K for 3 hours.

-

Purification: The resulting precipitate is collected by filtration and purified through recrystallization from ethanol.

-

Crystallization: Single crystals suitable for X-ray diffraction are grown from a solution of the purified compound in dimethylformamide (DMF) by slow evaporation at room temperature[1].

X-ray Crystallography

-

Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., Bruker APEXII CCD) equipped with a graphite monochromator and Mo Kα radiation.

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F² using software such as SHELXS97 and SHELXL97.

Terphenyl Derivatives as Inhibitors of the PD-1/PD-L1 Signaling Pathway

Recent research has highlighted the potential of terphenyl-based small molecules as potent inhibitors of the PD-1/PD-L1 protein-protein interaction. This interaction is a key immune checkpoint that cancer cells often exploit to evade the host's immune system.

Mechanism of Action

The PD-1 receptor is expressed on activated T cells, and its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 sends an inhibitory signal to the T cell, suppressing its anti-tumor activity. Terphenyl-based inhibitors are designed to bind to PD-L1, blocking its interaction with PD-1 and thereby preventing the inhibitory signal. This restores the T cell's ability to recognize and attack cancer cells[2][3][4].

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the PD-1/PD-L1 signaling pathway by a terphenyl derivative.

Experimental Workflow for Inhibitor Screening

The efficacy of terphenyl-based inhibitors is often evaluated using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

References

- 1. (E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Quantum Yield of 4-Methoxy-o-terphenyl and Related Chromophores

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the quantum yield of 4-Methoxy-o-terphenyl and related substituted terphenyl compounds. While a definitive quantum yield for 4-Methoxy-o-terphenyl is not prominently available in published literature, this document compiles relevant photophysical data from closely related molecules to offer valuable insights. It details the experimental protocols for quantum yield determination, discusses the factors influencing fluorescence efficiency in this class of compounds, and presents this information in a clear, structured format for researchers, scientists, and professionals in drug development.

Introduction to Quantum Yield in Terphenyl Systems

The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a molecule.[1] Terphenyls, a class of aromatic hydrocarbons, and their derivatives are of significant interest due to their applications as scintillators, laser dyes, and fluorescent probes. The substitution pattern on the terphenyl backbone, including the introduction of methoxy groups, can significantly influence the electronic properties and, consequently, the quantum yield of the molecule. Understanding these structure-property relationships is crucial for the rational design of novel fluorophores for various applications, including bio-imaging and drug development.

Photophysical Data of Substituted Terphenyls

| Compound Class | Substituent Effects | Observed Quantum Yields (Φf) | Key Findings |

| Diphenylamino Terphenyl Emitters | para-cyano substitution | High (approaching 1.0 in some cases) | Steric hindrance and substitution patterns significantly impact fluorescence efficiency. |

| Functionalized p-Oligophenylenes | Push-pull systems (e.g., -NO2 and -NH2) | Varies; can be enhanced or quenched | Asymmetric substitutions can introduce charge-transfer character, affecting emission properties. |

| Parent p-Terphenyl | Unsubstituted | 0.93 | The core terphenyl structure can be highly fluorescent. |

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield is a fundamental experimental procedure in photochemistry and materials science. Two primary methods are employed: the relative method and the absolute method.

Relative Quantum Yield Measurement

The relative method is the more common approach and involves comparing the fluorescence intensity of the sample of interest to a well-characterized standard with a known quantum yield.[2][3][4]

Experimental Workflow:

Diagram 1: Workflow for Relative Quantum Yield Determination

Methodology:

-

Selection of a Standard: A standard with a well-documented quantum yield and an absorption profile that overlaps with the sample is chosen.

-

Solution Preparation: Dilute solutions of both the unknown sample (4-Methoxy-o-terphenyl) and the standard are prepared in the same solvent. The concentrations are adjusted to have low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.[5]

-

UV-Vis Absorption Spectroscopy: The absorption spectra of all solutions are recorded to determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Spectroscopy: The fluorescence emission spectra are recorded for both the sample and the standard at the same excitation wavelength.

-

Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is determined for both the sample and the standard. The quantum yield of the unknown sample (Φx) is then calculated using the following equation:

Φx = Φst * (Fx / Fst) * (Ast / Ax) * (nx^2 / nst^2)

Where:

Absolute Quantum Yield Measurement

The absolute method measures the quantum yield without the need for a reference standard. This is typically achieved using an integrating sphere to collect all emitted photons from the sample.[6][7]

Methodology:

-

Sample Placement: The sample (either in solution or as a powder) is placed inside an integrating sphere.[6][7]

-

Measurement of Scattered and Emitted Light: The integrating sphere collects both the scattered excitation light and the emitted fluorescence.

-

Data Acquisition: Two measurements are taken: one with the excitation beam passing through the sample and another with it passing through a blank (solvent only).

-

Calculation: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, which are determined from the integrated intensities of the emission and scattering peaks.

Factors Influencing the Quantum Yield of Substituted Terphenyls

The quantum yield of a molecule like 4-Methoxy-o-terphenyl is not an intrinsic constant but is influenced by several factors:

-

Molecular Structure: The rigidity of the molecular structure plays a crucial role. More rigid molecules tend to have higher quantum yields as non-radiative decay pathways (like vibrational relaxation) are suppressed.

-

Substituent Effects: The nature and position of substituents on the terphenyl rings can significantly alter the photophysical properties. Electron-donating groups, like the methoxy group, can either enhance or quench fluorescence depending on their position and interaction with the rest of the molecule.

-

Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state, influencing the rates of radiative and non-radiative decay.

-

Temperature: Temperature can impact the rates of non-radiative processes. Generally, lower temperatures lead to higher quantum yields.

-

Presence of Quenchers: Other molecules in the solution, such as dissolved oxygen, can deactivate the excited state and reduce the quantum yield.

Conceptual Pathway of Fluorescence and Non-Radiative Decay

The quantum yield is determined by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited singlet state.

Diagram 2: Jablonski Diagram Illustrating Fluorescence

Upon absorption of a photon, the molecule is promoted from the ground electronic state (S0) to an excited singlet state (S1). From S1, the molecule can return to the ground state through several pathways:

-

Fluorescence (kf): Radiative decay by emitting a photon.

-

Internal Conversion (kic): Non-radiative decay to a lower electronic state of the same spin multiplicity.

-

Intersystem Crossing (kisc): Non-radiative transition to an excited state of different spin multiplicity (a triplet state, T1).

The quantum yield of fluorescence (Φf) is given by the ratio of the rate of fluorescence to the sum of the rates of all decay processes:

Φf = kf / (kf + kic + kisc)

Conclusion

While the precise quantum yield of 4-Methoxy-o-terphenyl remains to be definitively reported, an understanding of the photophysical principles governing substituted terphenyls allows for a strong inferential framework. The experimental protocols outlined in this guide provide a clear path for the empirical determination of this value. For researchers in drug development and materials science, a thorough characterization of the quantum yield is essential for the design and implementation of novel fluorescent probes and materials. The information compiled herein serves as a foundational resource for such investigations.

References

An In-depth Technical Guide to the Early Research of Terphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terphenyls, a class of aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups, have been a subject of scientific inquiry for over a century. The three isomers, ortho-, meta-, and para-terphenyl, exhibit distinct physical and chemical properties that have led to their investigation and application in diverse fields, from early dye synthesis to their use as scintillation counters and the discovery of their biological activities. This technical guide delves into the foundational research on terphenyl compounds, providing a detailed overview of their early synthesis, characterization, and the initial explorations of their biological potential. Chemical research on p-terphenyls can be traced back to 1877.[1]

Physical and Spectroscopic Properties of Terphenyl Isomers

The structural arrangement of the phenyl rings significantly influences the physical properties of the three terphenyl isomers. Early research meticulously documented these differences, which are crucial for their separation and characterization.

| Property | o-Terphenyl | m-Terphenyl | p-Terphenyl |

| Melting Point (°C) | 58-59 | 86-87 | 212-213 |

| Boiling Point (°C) | 337 | 365 | 376 |

| Density (g/cm³) | 1.16 | 1.195 | 1.23 |

| Appearance | Colorless to light-yellow solid | Yellow solid (needles) | White or light-yellow needles or leaves |

| Solubility | Insoluble in water | Insoluble in water | Insoluble in water, soluble in hot benzene and hot ethyl alcohol |

Table 1: Physical Properties of Terphenyl Isomers. [2][3][4][5]

Early spectroscopic studies, particularly UV spectroscopy, were instrumental in understanding the electronic structure of terphenyls. The spectra revealed significant differences between the isomers, providing insights into the extent of conjugation. The UV spectrum of p-terphenyl shows a strong absorption band at a longer wavelength (around 279 mµ) compared to diphenyl, indicating conjugation throughout the molecule and suggesting a relatively flat conformation of the three rings.[6] In contrast, the spectrum of o-terphenyl exhibits features indicative of steric hindrance between the adjacent phenyl rings, which disrupts conjugation.[6] The m-terphenyl spectrum is more akin to a superposition of two diphenyl units, suggesting a lack of conjugation across the entire molecule.[6]

Early Synthetic Methodologies

The synthesis of terphenyls in the early to mid-20th century relied on classical organic reactions that were foundational in the development of aromatic chemistry. These methods, while often yielding modest results by modern standards, were pivotal for obtaining the first samples of these compounds for study.

The Gomberg-Bachmann Reaction

First described in 1924, the Gomberg-Bachmann reaction is an aryl-aryl coupling that proceeds via a diazonium salt intermediate.[2] An arene is reacted with a diazonium salt in the presence of a base to form a biaryl through an aryl radical.[2] While versatile, the original procedure was known for its generally low yields, often less than 40%, due to competing side reactions of the diazonium salts.[2]

Experimental Protocol: Synthesis of p-Terphenyl (adapted from early literature)

-

Diazotization: Aniline is diazotized by reacting it with sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form benzenediazonium chloride.

-

Coupling: The resulting cold diazonium salt solution is slowly added to an excess of benzene, which acts as both the solvent and the reactant. A base, such as sodium hydroxide or sodium acetate, is added to promote the reaction.

-

Workup: The reaction mixture is stirred for several hours, and then the organic layer is separated, washed, and the solvent is removed by distillation. The crude p-terphenyl is then purified by recrystallization.

The Ullmann Reaction

The Ullmann reaction, first reported in 1901, involves the copper-promoted coupling of two aryl halides to form a biaryl.[7][8][9] The classical procedure required harsh reaction conditions, typically heating the aryl halide with a stoichiometric amount of finely divided copper powder to high temperatures (often above 200 °C).[9][10] The reaction was particularly effective for aryl halides substituted with electron-withdrawing groups.[7]

Experimental Protocol: Synthesis of a Symmetrical Terphenyl (adapted from early literature)

-

Reaction Setup: An aryl halide (e.g., iodobenzene) is mixed with a stoichiometric equivalent or an excess of activated copper powder.

-

Heating: The mixture is heated to a high temperature (typically 200-250 °C) for several hours. In some cases, a high-boiling inert solvent was used.

-

Workup: After cooling, the reaction mixture is treated with a suitable solvent to dissolve the organic products. The copper and copper salts are removed by filtration. The solvent is then evaporated, and the crude terphenyl is purified by crystallization.

The Diels-Alder Reaction

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, was also applied in early terphenyl synthesis to construct the central benzene ring.[11] This [4+2] cycloaddition reaction typically involves a conjugated diene and a dienophile. Subsequent aromatization of the resulting cyclohexene derivative yields the terphenyl core.

Experimental Protocol: Synthesis of a p-Terphenyl Derivative (adapted from early literature)

-

Cycloaddition: A conjugated diene (e.g., 1,4-diphenyl-1,3-butadiene) is reacted with a dienophile (e.g., dimethyl acetylenedicarboxylate) in a high-boiling solvent such as toluene or phenol under reflux conditions for an extended period.[12]

-

Aromatization: The resulting Diels-Alder adduct, a substituted cyclohexadiene, is then aromatized. This can be achieved through various methods, including heating with a dehydrogenating agent or through an enolization-elimination sequence if appropriate functional groups are present.[12]

-

Purification: The final terphenyl derivative is isolated and purified by standard techniques such as crystallization.

Early Applications: Terphenyls as Scintillators

One of the earliest and most significant applications of terphenyl compounds was in the field of nuclear physics as organic scintillators. Their ability to emit light upon interaction with ionizing radiation made them valuable components in radiation detectors. p-Terphenyl, in particular, was recognized for its high light yield.

Experimental Protocol: Preparation and Testing of a p-Terphenyl Scintillator (adapted from early 1950s literature)

-

Crystal Preparation: High-purity p-terphenyl was either grown into a single crystal from the melt or used as a polycrystalline powder. Often, a small amount of a wavelength shifter, such as diphenylbutadiene, was added to the p-terphenyl to shift the emitted light to a wavelength more suitable for detection by photomultiplier tubes.

-

Detector Assembly: The p-terphenyl crystal was optically coupled to a photomultiplier tube (PMT) using a suitable optical grease. The assembly was made light-tight to prevent interference from ambient light.

-

Irradiation and Detection: The scintillator was exposed to a source of ionizing radiation (e.g., alpha, beta, or gamma sources). The light pulses produced in the p-terphenyl were detected by the PMT, which converted them into electrical signals.

-

Signal Analysis: The electrical signals from the PMT were then amplified and analyzed to determine the energy and intensity of the incident radiation.

Early Research on Biological Activity

The initial discoveries of biologically active terphenyls came from the investigation of natural products, particularly pigments produced by fungi. These early studies laid the groundwork for the later exploration of terphenyls as potential therapeutic agents.

Naturally Occurring p-Terphenyls from Fungi

A significant number of naturally occurring p-terphenyls have been isolated from fungi, with their discovery dating back to the late 19th and early 20th centuries. Many of these compounds are derivatives of p-terphenylquinone.

Key Early Bioactive Natural Terphenyls:

-

Polyporic Acid: Isolated from fungi such as Hapalopilus rutilans, this dihydroxy-p-terphenylquinone was found to possess antibacterial properties.[13] Early studies demonstrated its inhibitory effects on the growth of various bacteria. It was also noted to cause a characteristic color change to lavender or red in the presence of a strong base like KOH, a useful preliminary test for its presence.[13]

-

Atromentin: Another dihydroxy-p-terphenylquinone, atromentin is a pigment found in several species of mushrooms. It serves as a precursor to a variety of other fungal pigments.[14] Early research identified its role as a bacterial antibiotic.[13]

Experimental Protocol: Early Antimicrobial Susceptibility Testing (adapted from mid-20th century methods)

-

Culture Preparation: A nutrient agar was prepared and sterilized in Petri dishes. The surface of the agar was uniformly inoculated with a suspension of the test bacterium (e.g., Staphylococcus aureus or Bacillus subtilis).

-

Compound Application: A solution of the terphenyl compound in a suitable solvent was prepared. Small, sterile paper discs were impregnated with this solution and placed onto the inoculated agar surface. A control disc with the solvent alone was also included.

-

Incubation: The Petri dishes were incubated at an appropriate temperature (e.g., 37 °C) for 24-48 hours.

-

Zone of Inhibition Measurement: The antimicrobial activity was determined by measuring the diameter of the clear zone around the disc where bacterial growth was inhibited.

Early Cytotoxicity and Mechanistic Insights

While detailed mechanistic studies are a hallmark of modern drug discovery, early research provided initial clues into the potential modes of action of bioactive terphenyls. For instance, the toxicity of polyporic acid was later linked to the inhibition of dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis.[13]

Conclusion

The early research on terphenyl compounds, spanning from the late 19th to the mid-20th century, established the fundamental chemistry and initial applications of this versatile class of aromatic molecules. The development of classical synthetic methods, such as the Gomberg-Bachmann and Ullmann reactions, provided the means to access these compounds for further study. Concurrently, the exploration of natural sources, particularly fungi, unveiled a rich diversity of bioactive p-terphenyls with antimicrobial and cytotoxic properties. These pioneering investigations into the synthesis, physical properties, and biological activities of terphenyls have provided a solid foundation for their continued exploration in modern materials science and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 3. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. M-Terphenyl | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. Ullmann coupling: the first publication - operachem [operachem.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. namyco.org [namyco.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of Methoxy-Terphenyl and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of methoxy-terphenyl, focusing on their synthesis, physicochemical properties, and biological activities. Terphenyls, consisting of a central benzene ring substituted with two phenyl groups, exist as ortho-, meta-, and para-isomers. The introduction of a methoxy group to this scaffold generates a wide array of isomers with diverse properties and potential applications, particularly in materials science and medicinal chemistry.

Core Structures: Ortho-, Meta-, and Para-Terphenyl

The foundational structure of a terphenyl is determined by the substitution pattern on the central benzene ring. This leads to three primary isomers: ortho (o), meta (m), and para (p). The planarity of these isomers differs significantly due to steric hindrance, which in turn influences their physical and electronic properties. The ortho-terphenyl isomer exhibits the greatest deviation from planarity, followed by the meta- and para-isomers.[1]

Isomers of Methoxy-Terphenyl

The position of the methoxy (-OCH₃) group on the terphenyl backbone gives rise to numerous isomers. This guide will focus on representative examples from the p-terphenyl series, as they are commonly studied.

Methoxy-p-terphenyl Isomers

The most common methoxy-p-terphenyl isomers include 2-methoxy-p-terphenyl, 3-methoxy-p-terphenyl, and 4-methoxy-p-terphenyl, where the substitution is on one of the terminal phenyl rings. Symmetrical substitution can also occur, as seen in 4,4''-dimethoxy-p-terphenyl.

Below is a diagram illustrating the core terphenyl isomers and key methoxy-p-terphenyl derivatives.

Caption: Core terphenyl isomers and examples of methoxy-p-terphenyl derivatives.

Synthesis of Methoxy-Terphenyls

The synthesis of methoxy-terphenyls is most efficiently achieved through metal-catalyzed cross-coupling reactions.[2] The Suzuki-Miyaura coupling is a versatile and widely used method for creating the necessary aryl-aryl bonds.

General Synthesis Workflow: Suzuki-Miyaura Coupling

The general strategy involves the coupling of a methoxy-substituted arylboronic acid with a dihalobenzene or the coupling of a methoxy-substituted aryl halide with a phenylboronic acid, which can be performed sequentially for unsymmetrical terphenyls.[2]

Caption: General workflow for the synthesis of methoxy-terphenyls via Suzuki coupling.

Experimental Protocol: Synthesis of p-Terphenyl via Suzuki Coupling

This protocol provides a general procedure for the synthesis of the p-terphenyl backbone, which can be adapted for methoxy-substituted analogues by using the appropriate precursors.

Materials:

-

Aryl halide (e.g., 1-bromo-4-iodobenzene) (1 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

Palladium catalyst (0.1 mol% Pd)

-

Water (2 ml)

-

Chloroform

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a test tube equipped with a magnetic stirrer bar, combine the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and the palladium catalyst in 2 ml of water.[3]

-

Stir the reaction mixture at 50 °C for the appropriate time (e.g., 1.5 hours).[3]

-

After the reaction is complete, if using a magnetic catalyst, remove it with a magnet and wash it with ethanol and water.[3]

-

Extract the aqueous layer with chloroform.[3]

-

Dry the organic layer over anhydrous MgSO₄.[3]

-

Evaporate the solvent under reduced pressure to yield the biaryl or terphenyl product.[3]

-

Confirm the product structure using ¹H and ¹³C NMR spectroscopy.[3]

Physicochemical Properties of Methoxy-Terphenyl Isomers

The physical and chemical properties of methoxy-terphenyls are influenced by the substitution pattern of both the phenyl rings and the methoxy group(s).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Ref. |

| o-Terphenyl | C₁₈H₁₄ | 230.31 | 58-59 | 337 | Colorless to light-yellow solid | [4][5] |

| m-Terphenyl | C₁₈H₁₄ | 230.31 | 86-87 | 365 | Yellow solid | [6] |

| p-Terphenyl | C₁₈H₁₄ | 230.31 | 212-214 | 389 | White powder | [7] |

| 4,4''-Dimethoxy-p-terphenyl | C₂₀H₁₈O₂ | 290.36 | N/A | N/A | White to pale yellow solid | [8] |

| 3,3'',4,4''-Tetramethoxy-1,1':4',1''-terphenyl | C₂₂H₂₂O₄ | 350.40 | N/A | N/A | N/A | [9] |

Spectroscopic Data

Characterization of methoxy-terphenyl isomers relies heavily on spectroscopic techniques. Below is an example of the data reported for a complex methoxy-terphenyl derivative.

Compound: (2E)-3-[4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxyphenyl]-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one[10]

| Spectroscopic Data | Values |

| Melting Point | 120–122 °C |

| LCMS (m/z) | 603.2 (M⁺+1) |

| IR (KBr, cm⁻¹) | 3313 (N-H), 2937, 2858 (C-H), 1654 (C=O), 1355 (C-F) |

| ¹H-NMR (400 MHz, DMSO-d₆, δ ppm) | 3.79 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 5.55 (s, 2H, OCH₂), 6.89 (d, 1H, J=16 Hz), 7.11–7.89 (m, 18H), 7.93 (s, 1H, NH) |

| ¹³C-NMR (100 MHz, DMSO-d₆, δ ppm) | 56.06 (OCH₃), 56.57 (OCH₃), 64.67 (OCH₂), 109.61, 111.36, 111.99, 113.63, 115.46 (d), 116.07 (d), 119.43, 120.95, 121.91, 123.05, 123.51, 127.42, 128.13 (d), 129.71, 131.18, 134.84, 136.37 (d), 140.24, 141.51, 143.20, 145.90, 149.62, 149.95 (d), 157.35, 160.8 (d, C-F), 163.32 (d, C-F), 196.23 (C=O) |

Biological Activities and Applications

Terphenyl derivatives, including those with methoxy substitutions, have garnered significant interest due to their diverse biological activities. Naturally occurring p-terphenyls often feature hydroxy and methoxy groups and have been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects.[11]

-

Antimicrobial and Cytotoxic Activity: Gliocladinin B, a p-terphenyl with methoxy groups at C-4 and C-4″, has shown modest antimicrobial activity against Staphylococcus aureus and inhibitory effects on the growth of human tumor cell lines HeLa and HCT116.[11] Another p-terphenyl derivative, 4″-deoxy-2′-methoxyterphenyllin, was evaluated for antibacterial and antioxidant activities.[12]

-

Enzyme Inhibition: Some p-terphenyls act as auxin-signaling inhibitors and α-glucosidase inhibitors.[11]

-

Drug Development Scaffolds: The terphenyl motif is a key structure in medicinal chemistry, with derivatives showing potential as anticoagulants, immunosuppressants, and neuroprotective agents.[10][13] The introduction of methoxy groups can modulate the pharmacological properties of these molecules.[14]

-

Materials Science: Methoxy-terphenyls are also explored for their optical properties, making them useful in applications like organic light-emitting diodes (OLEDs).[8]

The following diagram illustrates the relationship between the methoxy-terphenyl core and its potential applications.

Caption: Relationship between methoxy-terphenyl properties and applications.

Conclusion

The isomers of methoxy-terphenyl represent a versatile class of compounds with significant potential in both materials science and drug discovery. Their synthesis, primarily through robust cross-coupling methodologies, allows for the generation of a vast chemical space. The position of the methoxy group profoundly influences the molecule's conformation, electronic properties, and biological activity. Further research into the structure-property and structure-activity relationships of these isomers will undoubtedly uncover novel applications and lead to the development of advanced materials and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. p-Terphenyl synthesis - chemicalbook [chemicalbook.com]

- 4. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. o-Terphenyl CAS#: 84-15-1 [m.chemicalbook.com]

- 6. M-Terphenyl | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Terphenyl - Wikipedia [en.wikipedia.org]

- 8. cymitquimica.com [cymitquimica.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. mdpi.com [mdpi.com]

- 11. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for the Investigation of 4-Methoxy-o-terphenyl as a Potential Liquid Scintillator

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a theoretical framework and hypothetical protocols for the investigation of 4-Methoxy-o-terphenyl as a liquid scintillator. To date, a comprehensive search of scientific literature has not revealed established use or performance data for this specific compound in liquid scintillation applications. The information presented is based on the known properties of related compounds, such as p-terphenyl, and standard methodologies for the evaluation of liquid scintillators.

Introduction

Organic liquid scintillators are integral components in various scientific and industrial fields, including particle physics, medical imaging, and environmental monitoring. They are prized for their fast response times, pulse shape discrimination (PSD) capabilities, and the ability to be loaded with other materials to enhance detection of specific particles like neutrons. Terphenyl isomers, particularly p-terphenyl, are known for their excellent scintillation properties in their solid, crystalline form. This document explores the potential of a derivative, 4-Methoxy-o-terphenyl, as a liquid scintillator. The introduction of a methoxy group could potentially enhance solubility in common organic solvents and influence the photophysical properties, making it a candidate for liquid scintillation applications.

These notes provide a roadmap for the synthesis and comprehensive evaluation of 4-Methoxy-o-terphenyl's performance as a liquid scintillator.

Theoretical Background and Potential Advantages

While p-terphenyl is a well-characterized solid scintillator, its use in liquid form is limited by its solubility. The ortho- and meta-isomers of terphenyl have lower melting points and are more soluble, but often exhibit lower scintillation efficiency. The addition of a methoxy (-OCH3) group to the o-terphenyl structure is hypothesized to:

-

Increase Solubility: The polar methoxy group may improve solubility in common aromatic solvents used for liquid scintillators, such as toluene or xylene.

-

Influence Photophysical Properties: The electron-donating nature of the methoxy group can alter the electronic structure of the molecule, potentially affecting the fluorescence quantum yield and decay time.

-

Shift Emission Wavelength: The methoxy group may cause a bathochromic (red) shift in the emission spectrum, which could be advantageous for matching the spectral sensitivity of modern photomultiplier tubes (PMTs).

Synthesis Protocol: 4-Methoxy-o-terphenyl

A plausible synthetic route to 4-Methoxy-o-terphenyl is the Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

Reaction Scheme:

(2-Bromophenyl)benzene + (4-Methoxyphenyl)boronic acid → 4-Methoxy-o-terphenyl

Materials and Reagents:

-

(2-Bromophenyl)benzene

-

(4-Methoxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene (anhydrous)

-

Ethanol

-

Water (deionized)

-

Standard laboratory glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Catalyst Preparation: In a round-bottom flask under an inert atmosphere, dissolve palladium(II) acetate and triphenylphosphine in anhydrous toluene. Stir for 15-20 minutes to form the active palladium(0) catalyst complex.

-

Reaction Mixture: To the catalyst solution, add (2-bromophenyl)benzene, (4-methoxyphenyl)boronic acid, and an aqueous solution of potassium carbonate.

-

Reflux: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the identity and purity of the synthesized 4-Methoxy-o-terphenyl using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols for Scintillation Properties Evaluation

The following protocols outline the steps to prepare and characterize a liquid scintillator based on 4-Methoxy-o-terphenyl.

Preparation of the Liquid Scintillator Cocktail

Objective: To prepare a solution of 4-Methoxy-o-terphenyl in a suitable solvent for scintillation counting.

Materials:

-

Synthesized 4-Methoxy-o-terphenyl (solute/primary fluor)

-

Toluene or Xylene (scintillation-grade solvent)

-

POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene) (optional secondary fluor/wavelength shifter)

-

Glass scintillation vials (low-potassium glass)

-

Inert gas (nitrogen or argon) for deoxygenation

Protocol:

-

Prepare a stock solution of 4-Methoxy-o-terphenyl in toluene at a concentration of 3-5 g/L.

-

If a wavelength shifter is desired, add POPOP to the solution at a concentration of 0.1-0.5 g/L.

-

Gently bubble inert gas through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the scintillation light.

-

Dispense the deoxygenated scintillator cocktail into clean, dry scintillation vials.

-

Seal the vials tightly to prevent re-oxygenation.

Measurement of Light Yield

Objective: To determine the relative light yield of the 4-Methoxy-o-terphenyl based scintillator compared to a standard scintillator.

Equipment:

-

Liquid scintillation counter or a custom setup with a PMT

-

Gamma-ray source (e.g., ¹³⁷Cs)

-

Standard liquid scintillator (e.g., BC-505 or a commercial cocktail)

Protocol:

-

Place the prepared scintillator vial in the detector setup.

-

Position the gamma-ray source at a fixed distance from the detector.

-

Acquire a pulse height spectrum for a set duration.

-

Identify the Compton edge in the spectrum, which corresponds to the maximum energy transferred to an electron in a Compton scattering event.

-

Repeat the measurement with the standard liquid scintillator under identical conditions.

-

The light yield relative to the standard is calculated as the ratio of the positions of the Compton edges.

Measurement of Scintillation Decay Time

Objective: To measure the time profile of the scintillation light emission.

Equipment:

-

Fast-response PMT

-

High-speed digitizer or a time-to-amplitude converter (TAC) and a multichannel analyzer (MCA)

-

Gamma-ray source (e.g., ⁶⁰Co for time-correlated gamma rays)

Protocol:

-

Expose the scintillator vial to the gamma-ray source.

-

Capture the output pulses from the PMT using the high-speed digitizer.

-

Average a large number of pulses to obtain a high-statistics representation of the scintillation decay profile.

-

Fit the decay profile with one or more exponential functions to determine the decay time constants.

Evaluation of Pulse Shape Discrimination (PSD)

Objective: To assess the ability of the scintillator to differentiate between neutron and gamma-ray interactions.

Equipment:

-

Neutron/gamma source (e.g., ²⁵²Cf or AmBe)

-

Digital signal processing setup with a fast digitizer

-

PSD analysis software

Protocol:

-

Expose the scintillator to the mixed neutron/gamma field.

-

Digitize the full waveform of each detected pulse.

-

Use a charge integration method to analyze the pulse shapes. This involves integrating the total charge of the pulse and the charge in the "tail" of the pulse.

-

Plot the tail-to-total charge ratio against the total charge. Neutron and gamma events should form distinct bands in this plot.

-

Quantify the separation between the neutron and gamma bands using a Figure of Merit (FOM).

Data Presentation

Quantitative data from the evaluation of 4-Methoxy-o-terphenyl as a liquid scintillator should be compiled into clear and concise tables for easy comparison.

Table 1: Physical and Photophysical Properties of Terphenyl Derivatives

| Property | p-Terphenyl (Solid) | o-Terphenyl | 4-Methoxy-o-terphenyl (Hypothetical) |

| Molecular Formula | C₁₈H₁₄ | C₁₈H₁₄ | C₁₉H₁₆O |

| Molecular Weight | 230.31 g/mol | 230.31 g/mol | 260.33 g/mol |

| Melting Point | 212-214 °C | 56-58 °C | - |

| Emission Max (λem) | ~343 nm | - | - |

| Decay Time | ~5 ns | - | - |

| Light Yield | High | Low | - |

Table 2: Performance Comparison of Liquid Scintillators

| Parameter | Standard Scintillator (e.g., BC-505) | 4-Methoxy-o-terphenyl Cocktail (Hypothetical) |

| Relative Light Yield | 100% | - |

| Primary Decay Time | ~3.2 ns | - |

| PSD Figure of Merit (FOM) | > 1.2 | - |

| Solubility in Toluene | High | - |

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows.

Caption: Synthetic workflow for 4-Methoxy-o-terphenyl.

Caption: Experimental workflow for scintillator evaluation.

Caption: Logical flow for Pulse Shape Discrimination analysis.

Application Notes and Protocols: 4-Methoxy-o-terphenyl and its Analogs in Organic Electronics

Audience: Researchers, scientists, and drug development professionals.

Introduction to Terphenyls in Organic Electronics

Terphenyls are a class of aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups. Their rigid, planar structure and tunable electronic properties make them attractive candidates for various applications in organic electronics. The introduction of a methoxy (-OCH₃) group to the o-terphenyl backbone is expected to influence its electronic and photophysical properties, potentially enhancing its utility in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The methoxy group, being an electron-donating group, can modulate the HOMO/LUMO energy levels, influence charge transport characteristics, and affect the emission properties of the molecule.

Terphenyl derivatives have been successfully employed as:

-

Host materials in phosphorescent and fluorescent OLEDs, owing to their high triplet energy and good charge transport properties.

-

Emitting materials , particularly for blue fluorescence, due to their wide bandgap.

-

Electron transport materials in some device architectures.[1]

Potential Applications of 4-Methoxy-o-terphenyl

Based on the known properties of terphenyls and the electronic effect of the methoxy group, 4-Methoxy-o-terphenyl is a promising candidate for the following applications:

-

Blue-Emitting Host Material in OLEDs: The o-terphenyl core provides a wide bandgap, and the methoxy group can help in fine-tuning the energy levels to facilitate efficient energy transfer to a dopant emitter. Its high triplet energy would be particularly beneficial for hosting blue phosphorescent emitters.

-

Hole-Transporting Material: The electron-donating nature of the methoxy group is expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level, which could facilitate hole injection and transport in certain device structures.

-

Component in Organic Solar Cells: The tunable electronic properties could be advantageous in designing donor or acceptor materials for OPVs.

Quantitative Data Summary (Representative Data for Methoxy-Substituted Terphenyls)

The following table summarizes representative quantitative data for methoxy-substituted terphenyl derivatives based on existing literature for similar compounds. These values should be considered as estimates for guiding initial experiments with 4-Methoxy-o-terphenyl.

| Property | Representative Value | Potential Impact on Device Performance |

| Photophysical Properties | ||

| Photoluminescence (PL) Peak | 380 - 420 nm | Determines the color of light emission. |

| Photoluminescence Quantum Yield (PLQY) | > 70% | High PLQY is crucial for efficient light emission in OLEDs. |

| Fluorescence Lifetime | 1 - 5 ns | Affects the efficiency of energy transfer and device stability. |

| Electronic Properties | ||

| HOMO Energy Level | -5.4 to -5.8 eV | Influences hole injection and transport. |

| LUMO Energy Level | -2.0 to -2.4 eV | Influences electron injection and transport. |

| Triplet Energy (ET) | > 2.7 eV | A high triplet energy is essential for hosting blue phosphorescent emitters. |

| Charge Transport Properties | ||

| Hole Mobility (µh) | 10-4 - 10-3 cm²/Vs | Determines the efficiency of hole transport in the organic layer. |

| Electron Mobility (µe) | 10-5 - 10-4 cm²/Vs | Determines the efficiency of electron transport in the organic layer. |

Experimental Protocols

Synthesis of 4-Methoxy-o-terphenyl via Suzuki Coupling

The Suzuki cross-coupling reaction is a versatile and efficient method for the synthesis of biaryls and terphenyls.[2] The following is a general protocol for the synthesis of 4-Methoxy-o-terphenyl.

Reaction Scheme:

Synthesis of 4-Methoxy-o-terphenyl via Suzuki Coupling.

Materials:

-

1-Bromo-2-phenylbenzene

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-2-phenylbenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate small vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 5 mL of toluene.

-

Reaction Initiation: Add the catalyst solution to the reaction flask.

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and deionized water (total volume to make the reaction mixture concentration ~0.1 M with respect to the limiting reagent).

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer.

-

Extraction: Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Methoxy-o-terphenyl.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Solution-Processed OLED Device

This protocol describes the fabrication of a simple multi-layer OLED using a terphenyl derivative as a host material in the emissive layer.[3][4]

Device Structure Workflow:

OLED Fabrication Workflow.

Materials and Equipment:

-

Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

-

Hole Transport Layer (HTL) material: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

Emissive Layer (EML) host: 4-Methoxy-o-terphenyl

-

EML dopant: A suitable fluorescent or phosphorescent dopant (e.g., Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate for blue emission)

-

Electron Transport Layer (ETL) material: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

-

Electron Injection Layer (EIL) material: Lithium Fluoride (LiF)

-

Cathode material: Aluminum (Al)

-

Solvents: Toluene, Chlorobenzene

-

Spin coater

-

Thermal evaporator

-

Glovebox with an inert atmosphere (N₂)

Procedure:

-

Substrate Cleaning:

-

Clean the ITO substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrates with a stream of nitrogen.

-

Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

-

-

Hole Transport Layer (HTL) Deposition:

-

Transfer the cleaned substrates into a nitrogen-filled glovebox.

-

Spin-coat the PEDOT:PSS solution onto the ITO surface at 3000 rpm for 60 seconds.

-

Anneal the substrates on a hotplate at 120 °C for 15 minutes to remove residual water.

-

-

Emissive Layer (EML) Deposition:

-

Prepare a solution of 4-Methoxy-o-terphenyl (host) and the dopant in a suitable solvent like toluene or chlorobenzene (e.g., 10 mg/mL host concentration with a desired dopant concentration, typically 1-10 wt%).

-

Spin-coat the EML solution on top of the HTL at 2000 rpm for 60 seconds.

-

Anneal the substrates at 80 °C for 10 minutes to remove the solvent.

-

-

Cathode Deposition (Thermal Evaporation):

-

Transfer the substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

-

Sequentially deposit the following layers through a shadow mask:

-

ETL (TPBi): ~30 nm thickness

-

EIL (LiF): ~1 nm thickness

-

Cathode (Al): ~100 nm thickness

-

-

-

Encapsulation:

-

Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers and the cathode from oxygen and moisture.

-

-

Device Characterization:

-

Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE) of the fabricated OLEDs.

-

Signaling Pathways and Device Physics

The operation of an OLED involves several key processes, as illustrated in the energy level diagram below.

OLED Energy Level Diagram:

Energy Level Diagram of a Multilayer OLED.

-

Charge Injection: Under an applied forward bias, electrons are injected from the cathode into the LUMO of the ETL, and holes are injected from the anode into the HOMO of the HTL.

-

Charge Transport: The injected electrons and holes are transported through the ETL and HTL, respectively, towards the EML.

-

Exciton Formation: Electrons and holes meet in the EML and form excitons (electron-hole pairs).

-

Energy Transfer (in doped systems): In a host-dopant system, the excitons formed on the host molecules (4-Methoxy-o-terphenyl) transfer their energy to the dopant molecules.

-

Radiative Recombination: The excitons on the dopant molecules (or host molecules in a non-doped device) decay radiatively, emitting light of a specific color determined by the energy gap of the emitting material.

The methoxy group on the o-terphenyl core is expected to raise the HOMO level, potentially reducing the hole injection barrier from the HTL and improving hole transport. It may also slightly lower the LUMO level, which could impact electron injection and transport. The overall effect on device performance will depend on the interplay of these factors and the specific device architecture.

References

Application Notes and Protocols: 4-Methoxy-o-terphenyl as a Fluorescent Probe for Biological Imaging

Disclaimer: The following application notes and protocols are based on hypothesized properties of 4-Methoxy-o-terphenyl. As of the date of this document, there is no readily available published data on the specific use of 4-Methoxy-o-terphenyl as a fluorescent probe for biological imaging. The information provided is an extrapolation based on the known properties of the parent compound, o-terphenyl, and the typical effects of a methoxy substituent on the photophysical properties of aromatic hydrocarbons. Researchers should perform initial characterization of the probe's spectral properties and cytotoxicity before use in biological experiments.

Introduction

4-Methoxy-o-terphenyl is a fluorescent aromatic hydrocarbon. Based on its structural characteristics—a hydrophobic terphenyl backbone and an electron-donating methoxy group—it is hypothesized to be a lipophilic dye suitable for biological imaging applications where visualization of lipid-rich structures is desired. The methoxy group is expected to red-shift the excitation and emission wavelengths compared to the parent o-terphenyl and potentially enhance its fluorescence quantum yield, making it a candidate for a blue-green fluorescent probe.

Potential Applications

Due to its predicted lipophilicity, 4-Methoxy-o-terphenyl is proposed for the following applications:

-

Staining of intracellular lipid droplets: Lipid droplets are dynamic organelles involved in lipid metabolism and storage.

-

Visualization of cellular membranes: The probe may intercalate into the lipid bilayers of the plasma membrane and organellar membranes.

-

General cytoplasmic staining: Due to its hydrophobic nature, the probe might accumulate in the cytoplasm of cells.

Data Presentation: Hypothesized Photophysical Properties